molecular formula C20H21N3O2 B7742929 Ethyl 6,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate CAS No. 442151-51-1

Ethyl 6,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate

Cat. No.: B7742929
CAS No.: 442151-51-1
M. Wt: 335.4 g/mol
InChI Key: PCNYOHVLCHQBRK-UHFFFAOYSA-N
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Description

Ethyl 6,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate is a complex organic compound with a molecular formula of C20H21N3O2. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of Ethyl 6,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Ethyl 6,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions .

Scientific Research Applications

Ethyl 6,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: This compound is studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of dyes and pigments due to its stable chromophore structure.

Mechanism of Action

The mechanism of action of Ethyl 6,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate involves its interaction with various molecular targets. It can bind to DNA and RNA, interfering with their replication and transcription processes. Additionally, it can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and signal transduction pathways .

Comparison with Similar Compounds

Ethyl 6,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridinylmethyl group, which imparts distinct biological activities and chemical reactivity .

Properties

IUPAC Name

ethyl 6,8-dimethyl-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-25-20(24)17-12-23-18-14(3)8-13(2)9-16(18)19(17)22-11-15-6-5-7-21-10-15/h5-10,12H,4,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNYOHVLCHQBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001155349
Record name Ethyl 6,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442151-51-1
Record name Ethyl 6,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=442151-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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